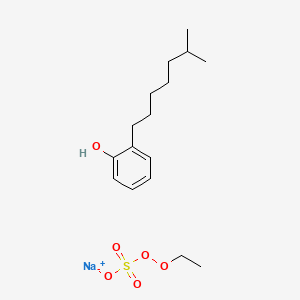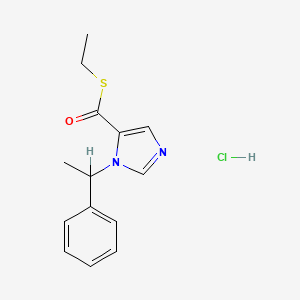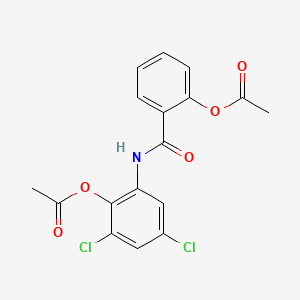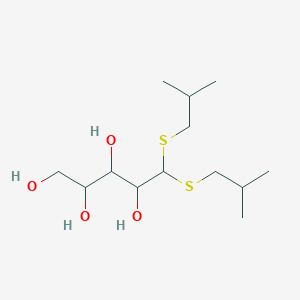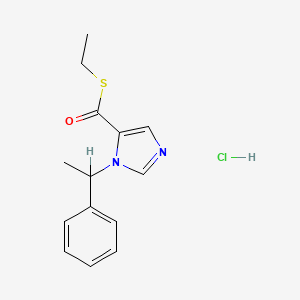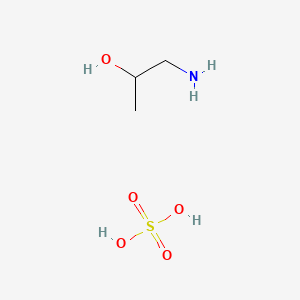
lithium;1,1-dichloroheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1,1-dichloroheptane is a chemical compound with the molecular formula C7H14Cl2Li It is a derivative of heptane, where two chlorine atoms are attached to the first carbon atom, and a lithium atom is also bonded
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,1-dichloroheptane typically involves the reaction of 1,1-dichloroheptane with a lithium reagent. One common method is the reaction of 1,1-dichloroheptane with lithium metal in an aprotic solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent the oxidation of lithium.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1,1-dichloroheptane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form heptane or other derivatives.
Organometallic Reactions: The lithium atom can participate in organometallic reactions, forming new carbon-lithium bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used to replace chlorine atoms with iodine.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Organometallic: Grignard reagents can react with this compound to form new organometallic compounds.
Major Products
Substitution: 1-Iodoheptane
Reduction: Heptane
Organometallic: Various organolithium compounds
Applications De Recherche Scientifique
Lithium;1,1-dichloroheptane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organometallic compounds.
Biology: Potential use in the study of lithium’s effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of lithium’s known mood-stabilizing properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which lithium;1,1-dichloroheptane exerts its effects involves the interaction of the lithium ion with various molecular targets. Lithium is known to affect neurotransmitter pathways, second messenger systems, and intracellular signaling pathways. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloroheptane: Similar structure but lacks the lithium atom.
1,1-Dibromoheptane: Similar structure with bromine atoms instead of chlorine.
1,1-Dichlorooctane: Similar structure with an additional carbon atom.
Uniqueness
Lithium;1,1-dichloroheptane is unique due to the presence of the lithium atom, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where lithium’s properties are beneficial, such as in organometallic chemistry and potential therapeutic uses.
Propriétés
Numéro CAS |
66250-14-4 |
|---|---|
Formule moléculaire |
C7H13Cl2Li |
Poids moléculaire |
175.0 g/mol |
Nom IUPAC |
lithium;1,1-dichloroheptane |
InChI |
InChI=1S/C7H13Cl2.Li/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3;/q-1;+1 |
Clé InChI |
GLGXBYOLBJPKLX-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCCCCC[C-](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Pyridin-2-yl)methoxy]propanenitrile](/img/structure/B14472064.png)


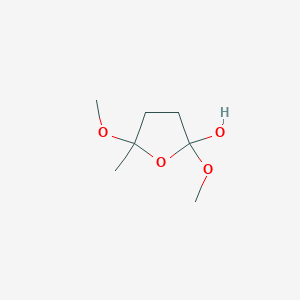

![1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine](/img/structure/B14472085.png)
